molecular formula C13H11N3S2 B11569004 N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine CAS No. 100728-68-5

N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine

Cat. No.: B11569004
CAS No.: 100728-68-5
M. Wt: 273.4 g/mol
InChI Key: QZGVAMGHZCSIRV-UHFFFAOYSA-N
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Description

N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine is a heterocyclic compound that contains both thiazole and thiophene rings. These structures are known for their significant roles in various biological and chemical applications. The compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine typically involves the condensation of thiophene derivatives with thiazole derivatives. One common method includes the reaction of 2-aminothiophene with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,2-diamine
  • N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,3-diamine
  • N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,5-diamine

Uniqueness

N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine is unique due to its specific arrangement of the thiophene and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

100728-68-5

Molecular Formula

C13H11N3S2

Molecular Weight

273.4 g/mol

IUPAC Name

4-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C13H11N3S2/c14-9-3-5-10(6-4-9)15-13-16-11(8-18-13)12-2-1-7-17-12/h1-8H,14H2,(H,15,16)

InChI Key

QZGVAMGHZCSIRV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N

Origin of Product

United States

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